Clofutriben

Description

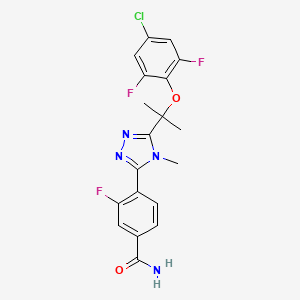

Structure

2D Structure

3D Structure

Properties

CAS No. |

1204178-50-6 |

|---|---|

Molecular Formula |

C19H16ClF3N4O2 |

Molecular Weight |

424.8 g/mol |

IUPAC Name |

4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide |

InChI |

InChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28) |

InChI Key |

CMQOKZCYVZFZLZ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ASP3662; ASP 3662; ASP-3662 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Pharmacological Properties of Clofutriben

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofutriben (formerly known as SPI-62 or ASP3662) is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels in target tissues, offering a promising therapeutic approach for a range of conditions characterized by glucocorticoid excess. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and clinical and preclinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Excess glucocorticoid activity is implicated in the pathophysiology of numerous diseases, including Cushing's syndrome, autonomous cortisol secretion, and Polymyalgia Rheumatica (PMR), and contributes to the adverse effects of therapeutic glucocorticoid administration. The enzyme 11β-HSD1 plays a crucial role in amplifying glucocorticoid action at the tissue level by regenerating active cortisol from circulating inactive cortisone. Tissues with high expression of 11β-HSD1, such as the liver, adipose tissue, and brain, are particularly susceptible to the effects of excess intracellular cortisol.

This compound is a novel therapeutic agent designed to specifically target and inhibit 11β-HSD1. Its high potency and selectivity offer the potential to mitigate the detrimental effects of glucocorticoid excess while minimizing off-target effects. This document synthesizes the current knowledge on the pharmacological properties of this compound, drawing from preclinical studies and clinical trials.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the 11β-HSD1 enzyme. This inhibition prevents the conversion of cortisone to cortisol within target cells, thereby reducing the local concentration of active glucocorticoids and their subsequent activation of glucocorticoid receptors (GR).

Signaling Pathway

The inhibition of 11β-HSD1 by this compound initiates a cascade of downstream effects. By reducing intracellular cortisol, this compound modulates the expression of glucocorticoid-responsive genes, leading to improvements in metabolic parameters and a reduction in inflammatory responses. Recent evidence also suggests a potential interplay between glucocorticoid signaling and the Epidermal Growth Factor Receptor (EGFR) pathway, which may be indirectly influenced by 11β-HSD1 inhibition.

Mechanism of action of this compound.

Pharmacological Data

In Vitro Potency

| Parameter | Value | Reference |

| Ki (human 11β-HSD1) | 5.3 nM | [1] |

No publicly available data for IC50 or EC50 values were found at the time of this review.

Pharmacokinetics

This compound exhibits complex and nonlinear pharmacokinetics, which is attributed to target-mediated drug disposition (TMDD). This phenomenon involves the high-affinity binding of the drug to its pharmacological target, 11β-HSD1, influencing its distribution and clearance. Pharmacokinetic studies support a once-daily oral dosing regimen.[2]

Preclinical Data

Preclinical studies in mouse models have demonstrated the potential of this compound to mitigate the adverse effects of exogenous corticosteroid administration. These studies have shown that this compound can prevent increases in food consumption, body weight gain, skin atrophy, insulin resistance, and skeletal myoatrophy, and improve grip strength in a dose-dependent manner.

Clinical Data

The Phase II RESCUE (NCT05307328) trial evaluated the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome. The key findings from this study are summarized below.

| Endpoint | This compound (6 mg/day) | Placebo | Reference |

| Primary Endpoint | |||

| Mean Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6) | 0.21 ± 0.091 | 2.01 ± 0.263 | [3][4] |

| Key Secondary Endpoints (at Week 6) | |||

| HbA1c Reduction | -0.6% | -0.2% | [3] |

| Systolic Blood Pressure Decrease | -8 mmHg | -3 mmHg | [3] |

| LDL Cholesterol Change | -25 mg/dL | +29 mg/dL | [3] |

| Osteocalcin Increase | +6 mg/L | +0.1 mg/L | [3] |

| Normalization of Urinary Free Cortisol (>1.5x ULN at baseline) | 3 of 8 patients (37.5%) | 0 of 6 patients (0%) | [3][4] |

| Reduction in Concomitant Medications for Type 2 Diabetes | 4 patients | - | [3][4] |

| Reduction in Concomitant Medications for Hypertension | 4 patients | - | [3][4] |

Interim results from the RESCUE trial also indicated that over 60% of patients treated with this compound experienced normalization of urine free cortisol levels.[5] Importantly, the treatment was well-tolerated, with no evidence of adrenal insufficiency.[3]

Experimental Protocols

RESCUE Phase II Clinical Trial (NCT05307328)

Objective: To evaluate the pharmacologic effect, efficacy, and safety of this compound in subjects with ACTH-dependent Cushing's syndrome.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.

Patient Population: Adults with a documented diagnosis of ACTH-dependent Cushing's syndrome (including Cushing's disease and ectopic ACTH secretion) and evidence of active and consistent cortisol excess. Key comorbidities included type 2 diabetes, impaired glucose tolerance, hypertension, hyperlipidemia, or osteopenia.

Treatment Regimen:

-

Patients were randomized to receive either oral this compound (6 mg/day) or a matching placebo.

-

The study involved two 12-week treatment periods in blinded sequences (e.g., Placebo-Clofutriben-Clofutriben-Placebo or this compound-Clofutriben-Placebo-Placebo), with each letter representing a 6-week period.[3][4]

-

Upon completion of the blinded phases, patients were offered open-label treatment with this compound.

Endpoints:

-

Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at Week 6, serving as a biomarker for hepatocellular 11β-HSD1 activity.[3][4]

-

Key Exploratory Endpoints (at Week 6):

RESCUE Phase II Trial Workflow.

Conclusion

This compound is a promising, potent, and selective 11β-HSD1 inhibitor with a well-defined mechanism of action. By reducing intracellular cortisol levels, it has demonstrated the potential to provide clinical benefits in conditions of glucocorticoid excess, such as Cushing's syndrome, without causing adrenal insufficiency. The quantitative data from the RESCUE Phase II trial are encouraging and support the continued development of this compound as a novel therapeutic agent. Further research is warranted to fully elucidate its long-term efficacy and safety profile and to explore its therapeutic potential in other glucocorticoid-mediated diseases.

References

- 1. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Glucocorticoid Receptor Modulates EGFR Feedback upon Acquisition of Resistance to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic and transcriptomic profiling reveals a link between the PI3K pathway and lower estrogen-receptor (ER) levels and activity in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Clofutriben: A Novel Approach to Modulating Intracellular Cortisol Levels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and effects of clofutriben, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), on intracellular cortisol levels. By preventing the conversion of inactive cortisone to active cortisol within target tissues, this compound presents a promising therapeutic strategy for conditions characterized by glucocorticoid excess, such as Cushing's syndrome. This document details the preclinical and clinical evidence supporting this compound's mode of action, presents quantitative data in structured tables, outlines detailed experimental protocols for relevant assays, and visualizes key pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapies for endocrine and metabolic disorders.

Introduction

Cortisol, the primary glucocorticoid in humans, plays a crucial role in a myriad of physiological processes, including metabolism, inflammation, and stress response. While essential for homeostasis, excessive cortisol levels lead to a constellation of pathologies collectively known as Cushing's syndrome, characterized by central obesity, insulin resistance, hypertension, and muscle weakness. Systemic cortisol levels are regulated by the hypothalamic-pituitary-adrenal (HPA) axis. However, at the tissue level, intracellular cortisol concentrations are further modulated by the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1]

11β-HSD1 is a bidirectional enzyme that, in vivo, primarily catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within cells.[2] This enzyme is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] Consequently, selective inhibition of 11β-HSD1 offers a targeted approach to reducing intracellular cortisol levels without affecting systemic cortisol production, thus mitigating the adverse effects of glucocorticoid excess while potentially avoiding the risks associated with systemic cortisol suppression.[1][3]

This compound is an orally bioavailable and selective inhibitor of 11β-HSD1.[4] Emerging clinical and preclinical data suggest that this compound effectively reduces intracellular cortisol, leading to improvements in various metabolic and clinical parameters associated with Cushing's syndrome.[4][5] This guide will delve into the scientific foundation of this compound's action, providing the necessary technical details for its study and evaluation.

Mechanism of Action: The Cortisol-Cortisone Shunt

The primary mechanism by which this compound exerts its effects is through the competitive inhibition of 11β-HSD1. This enzyme is a critical component of the "cortisol-cortisone shunt," a prereceptor mechanism that regulates the availability of active glucocorticoids to their intracellular receptors.

In tissues expressing 11β-HSD1, the enzyme utilizes NADPH as a cofactor to reduce the 11-keto group of cortisone, yielding the active 11β-hydroxyl group of cortisol. This intracellularly generated cortisol can then bind to and activate glucocorticoid receptors (GR), initiating downstream signaling cascades that mediate the physiological and pathophysiological effects of glucocorticoids.

This compound, by binding to the active site of 11β-HSD1, prevents the conversion of cortisone to cortisol. This leads to a decrease in intracellular cortisol concentrations and a concomitant increase in the intracellular cortisone-to-cortisol ratio. As a result, glucocorticoid receptor activation is attenuated in a tissue-specific manner, ameliorating the signs and symptoms of cortisol excess.

Figure 1: this compound's Mechanism of Action.

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies on the effects of this compound and other selective 11β-HSD1 inhibitors.

Table 1: Preclinical Efficacy of a Selective 11β-HSD1 Inhibitor in Human Adipocytes[6]

| Parameter | Control (Cortisone) | Cortisone + PF-877423 (100 nM) | Fold Change | P-value |

| 11β-HSD1 Oxo-reductase Activity (pmol/mg/h) | 5.9 ± 1.9 | Not Reported (Inhibited) | - | <0.01 |

| Fatty Acid-Binding Protein 4 (FABP4) Expression | 312-fold increase vs. vehicle | Abolished increase | - | <0.001 |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity | 47-fold increase vs. vehicle | Abolished increase | - | <0.001 |

| Cellular Lipid Content | Increased | Significantly decreased | - | Not specified |

Data are presented as mean ± SEM. PF-877423 is a highly selective 11β-HSD1 inhibitor.

Table 2: Clinical Efficacy of this compound in Patients with ACTH-Dependent Cushing's Syndrome (RESCUE Trial - Interim Data)[4]

| Parameter | This compound | Placebo | P-value |

| Mean Baseline HSD-1 Ratio | 1.95 ± 0.171 | 1.95 ± 0.171 | - |

| Mean HSD-1 Ratio at Week 6 | 0.21 ± 0.091 | 2.01 ± 0.263 | <0.001 |

| Normalization of Urinary Free Cortisol | 3 of 8 patients | 0 of 6 patients | Not specified |

| Change in HbA1c | -0.6% | -0.2% | Not specified |

| Change in Systolic Blood Pressure (mmHg) | -8 | -3 | Not specified |

| Change in LDL Cholesterol (mg/dL) | -25 | +29 | Not specified |

| Change in Osteocalcin (mg/L) | +6 | +0.1 | Not specified |

HSD-1 ratio refers to the urinary ratio of cortisol and cortisone metabolites, serving as a biomarker for hepatocellular HSD-1 activity. Data are presented as mean ± SEM where available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on intracellular cortisol levels.

In Vitro 11β-HSD1 Inhibition Assay in Human Adipocytes[6]

Objective: To determine the effect of a selective 11β-HSD1 inhibitor on cortisone-induced adipogenesis in human preadipocytes.

Cell Culture and Differentiation:

-

Culture Chub-S7 human subcutaneous preadipocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Induce differentiation by treating confluent cells with differentiation medium containing 1 µM cortisol or 1 µM cortisone, in the presence or absence of the 11β-HSD1 inhibitor (e.g., 100 nM PF-877423).

-

Maintain cells in culture for 16 days, with media changes every 2-3 days.

11β-HSD1 Activity Assay:

-

On day 16, wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Incubate the cells with 100 nM [³H]-cortisone for 4 hours at 37°C.

-

Extract the steroids from the medium using ethyl acetate.

-

Separate [³H]-cortisone and [³H]-cortisol by thin-layer chromatography (TLC).

-

Quantify the radioactivity of the cortisone and cortisol spots using a scintillation counter.

-

Calculate 11β-HSD1 oxo-reductase activity as the percentage conversion of cortisone to cortisol.

Gene Expression Analysis:

-

Extract total RNA from the cells at various time points during differentiation.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of adipogenic marker genes (e.g., FABP4, GPDH) and 11β-HSD1 by quantitative real-time PCR (qPCR) using specific primers.

Lipid Accumulation Assay:

-

On day 16, fix the cells with 10% formalin.

-

Stain the intracellular lipid droplets with Oil Red O.

-

Elute the stain with isopropanol and measure the absorbance at 520 nm to quantify lipid accumulation.

Figure 2: In Vitro Adipogenesis Experimental Workflow.

Measurement of Urinary Cortisol and Cortisone Metabolites by GC-MS

Objective: To quantify the urinary ratio of cortisol to cortisone metabolites as a biomarker of hepatic 11β-HSD1 activity.

Sample Preparation:

-

Collect 24-hour urine samples from subjects.

-

Thaw and centrifuge the urine samples to remove any precipitate.

-

Perform solid-phase extraction (SPE) to isolate the steroids.

-

Elute the steroids and evaporate the eluate to dryness under a stream of nitrogen.

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Incubate the mixture to form methyloxime-trimethylsilyl (MO-TMS) ether derivatives of the steroids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for steroid separation.

-

Use a temperature gradient program to separate the different steroid metabolites.

-

Detect the eluted compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode, targeting the characteristic ions for the MO-TMS derivatives of cortisol and cortisone metabolites (e.g., tetrahydrocortisol, allotetrahydrocortisol, and tetrahydrocortisone).

-

Quantify the peak areas for each metabolite.

Data Analysis:

-

Calculate the concentrations of the individual metabolites based on standard curves.

-

Determine the HSD-1 activity ratio by dividing the sum of the concentrations of cortisol metabolites (tetrahydrocortisol + allotetrahydrocortisol) by the concentration of the cortisone metabolite (tetrahydrocortisone).

Figure 3: Urinary Metabolite Analysis Workflow.

Conclusion

This compound represents a targeted therapeutic approach for diseases of cortisol excess by selectively inhibiting 11β-HSD1, thereby reducing intracellular cortisol levels in key metabolic tissues. The preclinical and clinical data presented in this guide provide strong evidence for its mechanism of action and its potential to ameliorate the metabolic and clinical consequences of hypercortisolism. The detailed experimental protocols and visualizations are intended to facilitate further research and development in this promising area of endocrinology. As more data from ongoing and future clinical trials become available, the full therapeutic potential of this compound will be further elucidated.

References

- 1. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. biorxiv.org [biorxiv.org]

Clofutriben: A Technical Guide to its Therapeutic Potential as a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofutriben (also known as SPI-62 or ASP3662) is an orally bioavailable, potent, and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone. By selectively blocking HSD-1 in target tissues, this compound aims to mitigate the detrimental effects of excess cortisol, a pathogenic factor in a range of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Introduction

Glucocorticoids are essential for a multitude of physiological processes, but their therapeutic use is often limited by significant adverse effects. Endogenous or iatrogenic hypercortisolism is associated with a cluster of metabolic abnormalities, including insulin resistance, dyslipidemia, and hypertension, as well as detrimental effects on bone, skin, and the immune system. The intracellular concentration of active cortisol is regulated by the interplay of two enzymes: 11β-HSD1 (which converts cortisone to cortisol) and 11β-HSD2 (which inactivates cortisol to cortisone). HSD-1 is highly expressed in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. Consequently, selective inhibition of HSD-1 presents a promising therapeutic strategy to reduce local cortisol concentrations in these tissues without affecting systemic cortisol levels necessary for normal physiological function. This compound, developed by Sparrow Pharmaceuticals, is a leading candidate in this class of drugs.

Mechanism of Action

This compound is a potent and selective inhibitor of the HSD-1 enzyme. By binding to HSD-1, it blocks the conversion of inactive cortisone to active cortisol within target cells. This reduction in intracellular cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), thereby downregulating the expression of glucocorticoid-responsive genes involved in pathological processes. This targeted approach is designed to ameliorate the signs and symptoms of cortisol excess while preserving the beneficial systemic effects of glucocorticoids.

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the glucocorticoid signaling pathway at the tissue-specific level.

Preclinical Data

Preclinical studies in animal models have provided the foundational evidence for the therapeutic potential of this compound.

In Vitro HSD-1 Inhibition

While specific primary literature detailing the in vitro IC50 of this compound is not publicly available, a population pharmacokinetic/pharmacodynamic model estimated the IC50 of this compound on hepatic HSD-1 inhibition to be 0.0787 nM.[1] This indicates high potency for its target enzyme.

In Vivo Efficacy in a Mouse Model of Cushing's Syndrome

A study utilizing a mouse model of corticosterone-induced Cushing's syndrome demonstrated the protective effects of this compound.[2]

| Parameter | Corticosterone (CORT) + Vehicle | CORT + this compound (10 mg/kg BID) | No CORT + Vehicle (Control) |

| Insulin Sensitivity (HOMA-IR) | Decreased | Attenuated Decrease | Normal |

| Adiposity | Increased | Attenuated Increase | Normal |

| Skeletal Myoatrophy | Increased | Attenuated Increase | Normal |

| Grip Strength | Reduced | Attenuated Reduction | Normal |

| Dermal Thickness | Decreased | Attenuated Decrease | Normal |

| Table 1: Summary of this compound's effects in a mouse model of Cushing's syndrome.[2] |

These findings suggest that full HSD-1 inhibition throughout the dosing interval can mitigate the adverse effects of glucocorticoid excess.[2]

Clinical Data

This compound is currently being investigated in several Phase 2 clinical trials for conditions characterized by cortisol excess or as an adjunct to glucocorticoid therapy.

RESCUE Trial in ACTH-Dependent Cushing's Syndrome

The RESCUE trial (NCT05307328) is a Phase 2, randomized, placebo-controlled study evaluating the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome.[3][4]

| Endpoint | This compound (6 mg/day) | Placebo |

| Primary Endpoint | ||

| Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6) | 0.21 ± 0.091 | 2.01 ± 0.263 |

| Exploratory Endpoints (at Week 6) | ||

| Change in HbA1c (in T2D patients) | -0.6% | -0.2% |

| Change in Systolic Blood Pressure (in hypertensive patients) | -8 mmHg | -3 mmHg |

| Change in LDL Cholesterol (in hyperlipidemic patients) | -25 mg/dL | +29 mg/dL |

| Change in Osteocalcin | +6 mg/L | +0.1 mg/L |

| Normalization of Urinary Free Cortisol (>1.5x ULN) | 3 of 8 patients | 0 of 6 patients |

| Table 2: Key results from the RESCUE trial in Cushing's Syndrome.[5] |

Interim results have shown that over 60% of patients treated with this compound achieved normal levels of free cortisol in the urine, with no instances of adrenal insufficiency.[6][7]

Phase 2 Trial in Polymyalgia Rheumatica (PMR)

This ongoing Phase 2 trial (NCT05436652) is assessing this compound as an adjunct to prednisolone in patients with PMR, aiming to reduce glucocorticoid-related toxicity while maintaining efficacy.[8][9]

| Treatment Group | PMR Relapse Rate | Glucocorticoid Toxicity |

| Prednisolone 10 mg + Placebo | - | - |

| Prednisolone 15 mg + this compound 6 mg | No relapses | Less toxicity vs. placebo group |

| Prednisolone 20 mg + this compound 6 mg | No relapses | Less toxicity vs. placebo group |

| Table 3: Key findings from the Phase 2 trial of this compound in Polymyalgia Rheumatica.[8] |

The combination of 20 mg of prednisolone with this compound demonstrated similar efficacy to 10 mg of prednisolone alone, but with reduced signs of prednisolone toxicity.[10]

DC-MACS Trial in Autonomous Cortisol Secretion (ACS)

The DC-MACS trial is a Phase 2, randomized, double-blind, placebo-controlled study evaluating the efficacy, safety, and pharmacological effects of this compound for treating ACS.[11]

Experimental Protocols

In Vitro HSD-1 Inhibition Assay (Representative Protocol)

A representative protocol for assessing HSD-1 inhibition in vitro would involve the following steps:

-

Enzyme Source: Recombinant human HSD-1 expressed in a suitable cell line (e.g., HEK293 or CHO cells).

-

Substrate: Cortisone, the natural substrate for HSD-1.

-

Cofactor: NADPH, which is required for the reductase activity of HSD-1.

-

Test Compound: this compound at various concentrations.

-

Incubation: The enzyme, substrate, cofactor, and test compound are incubated at 37°C for a specified period.

-

Detection of Cortisol: The amount of cortisol produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or a competitive immunoassay.

-

IC50 Determination: The concentration of this compound that inhibits 50% of HSD-1 activity (IC50) is calculated from the dose-response curve.

RESCUE Trial (NCT05307328) - Simplified Protocol

-

Study Design: A multicenter, randomized, placebo-controlled, Phase 2 study.[3]

-

Participants: Adults with ACTH-dependent Cushing's syndrome.[5]

-

Intervention: Subjects receive both this compound (6 mg/day) and a matching placebo for 12 weeks each in a blinded sequence.[5]

-

Primary Endpoint: Urinary ratio of cortisol and cortisone metabolites at week 6.[5]

-

Key Inclusion Criteria: Diagnosis of ACTH-dependent Cushing's syndrome.

-

Key Exclusion Criteria: Conditions expected to interfere with the trial conduct or results.

-

Assessments: Regular monitoring of clinical symptoms, and various biomarkers including HbA1c, blood pressure, lipids, and bone turnover markers.

Polymyalgia Rheumatica Phase 2 Trial (NCT05436652) - Simplified Protocol

-

Study Design: A Phase 2 clinical trial with multiple cohorts.[8][9]

-

Participants: Patients with a confirmed diagnosis of PMR on a stable dose of prednisolone.[9]

-

Intervention: Participants receive their stable prednisolone dose in combination with either this compound (6 mg/day) or a placebo for 2 weeks. Different cohorts are testing various doses of prednisolone (10 mg, 15 mg, 20 mg) with this compound.[8]

-

Primary Endpoints: Measurements of inflammatory markers such as fibrinogen, erythrocyte sedimentation rate, and C-reactive protein.[9]

-

Key Inclusion Criteria: Confirmed PMR diagnosis, stable on 10 mg/day oral prednisolone for at least one week prior to baseline.[9]

-

Key Exclusion Criteria: PMR relapse based on symptoms and specific markers.[9]

-

Assessments: Monitoring of PMR symptoms, physical function, and biomarkers of inflammation and glucocorticoid toxicity.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action for the treatment of diseases driven by cortisol excess. By selectively inhibiting HSD-1, it has the potential to provide a more targeted approach to reducing the pathological effects of glucocorticoids, both endogenous and exogenous. The available preclinical and clinical data are encouraging, demonstrating efficacy in relevant disease models and patient populations. Ongoing and future clinical trials will be crucial in further defining the therapeutic role of this compound in conditions such as Cushing's syndrome, autonomous cortisol secretion, and as a steroid-sparing agent in inflammatory diseases like polymyalgia rheumatica. The continued investigation of this compound holds the potential to significantly improve the management of these challenging conditions.

References

- 1. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 7. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference [businesswire.com]

- 8. Sparrow Pharmaceuticals Presented New Data on this compound and Prednisolone for Polymyalgia Rheumatica Treatment at DGRh Kongress 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 11. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]

Clofutriben: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofutriben (formerly known as SPI-62 and ASP3662) is an orally bioavailable, potent, and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2] HSD-1 is a key enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in a wide range of metabolic and inflammatory processes. By inhibiting HSD-1, this compound effectively reduces intracellular cortisol levels in target tissues such as the liver, adipose tissue, and brain, without significantly impacting systemic cortisol homeostasis.[1][3][4] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of conditions characterized by excess glucocorticoid activity, including Cushing's syndrome, autonomous cortisol secretion (ACS), and as an adjunct therapy to mitigate the side effects of prescribed glucocorticoids in inflammatory diseases like polymyalgia rheumatica.[5][6][7] This technical guide provides a comprehensive overview of the preclinical data that form the basis of this compound's clinical development.

Mechanism of Action: HSD-1 Inhibition

This compound's therapeutic potential stems from its highly specific inhibition of HSD-1. This enzyme plays a crucial role in amplifying glucocorticoid action within cells. By blocking the conversion of cortisone to cortisol, this compound effectively dampens the downstream signaling cascade initiated by cortisol's binding to the glucocorticoid receptor (GR).[2]

Figure 1: this compound's Mechanism of Action.

Quantitative Preclinical Data

The preclinical development of this compound has been supported by a robust set of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

This compound has demonstrated high affinity and potent inhibitory activity against HSD-1, with a clear selectivity over the HSD-2 isoform, which is critical for avoiding mineralocorticoid-related side effects.[1]

| Parameter | Species | Value | Reference |

| Ki (HSD-1) | Human | 5.3 nM | [1][8] |

| Ki (HSD-1) | Mouse | 2.6 nM | [5] |

| HSD-2 Inhibition | Human | No inhibition at < 3,000 nM | [1] |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vivo Efficacy in a Mouse Model of Cushing's Syndrome

The efficacy of this compound in mitigating the effects of glucocorticoid excess was evaluated in a mouse model of Cushing's syndrome, where corticosterone (CORT) was administered in the drinking water for five weeks. This compound was administered at three different doses to assess its dose-dependent effects on various parameters.[5]

| Parameter | Vehicle + CORT | Low Dose SPI-62 + CORT | Medium Dose SPI-62 + CORT | High Dose SPI-62 + CORT | No CORT |

| Insulin Sensitivity (HOMA-IR) | Increased | Attenuated | Attenuated | Similar to No CORT | Normal |

| Adiposity | Increased | Attenuated | Attenuated | Similar to No CORT | Normal |

| Skeletal Myoatrophy | Present | Attenuated | Attenuated | Similar to No CORT | Absent |

| Grip Strength | Reduced | Attenuated | Attenuated | Similar to No CORT | Normal |

| Dermal Thickness | Decreased | Attenuated | Attenuated | Similar to No CORT | Normal |

Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Cushing's Syndrome.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in early-phase human clinical trials, revealing a nonlinear profile at lower doses. This has been attributed to target-mediated drug disposition (TMDD), where a significant portion of the drug binds to its target enzyme, HSD-1, at low concentrations.[8][9]

| Parameter | Observation | Implication | Reference |

| Absorption | Rapidly absorbed | Suitable for oral administration | [10] |

| Dose Proportionality | Nonlinear at doses ≤ 6 mg; dose-proportional at steady state | Complex dose-exposure relationship at low doses | [1][10] |

| Time to Steady State | Dose-dependent at lower doses (≤ 2 mg) | Requires careful dose selection for optimal target engagement | [1][10] |

| Dosing Regimen | Pharmacokinetics supportive of once-daily dosing | Convenient for patient adherence | [11] |

Table 3: Pharmacokinetic Characteristics of this compound in Humans.

Experimental Protocols

In Vivo Cushing's Syndrome Mouse Model

The following protocol was utilized to assess the in vivo efficacy of this compound.[5]

Figure 2: Workflow for the In Vivo Cushing's Syndrome Mouse Model.

Toxicology and Safety

Preclinical toxicology studies are essential for establishing the safety profile of a new chemical entity. While specific LD50 values for this compound are not publicly available, early-phase clinical trials in healthy volunteers and patient populations have provided valuable insights into its safety and tolerability. In these studies, this compound was generally well-tolerated with no major safety concerns identified.[1][10][11] Importantly, there has been no evidence of adrenal insufficiency, a potential risk with systemic cortisol-lowering agents.[12]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective HSD-1 inhibitor. In vitro studies have confirmed its high affinity for the target enzyme, while in vivo studies in a relevant disease model have demonstrated its ability to mitigate the detrimental effects of glucocorticoid excess. The pharmacokinetic profile, although complex, is well-characterized and supports a once-daily oral dosing regimen. Early clinical data have further substantiated its favorable safety profile. Collectively, these preclinical findings provide a solid foundation for the ongoing clinical development of this compound as a novel therapeutic agent for Cushing's syndrome and other disorders of cortisol excess.

References

- 1. Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Healthy Young and Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. PSUN20 The ACSPIRE Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for Autonomous Cortisol Secretion and Adrenal Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 8. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Target-Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI-62 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. businesswire.com [businesswire.com]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

The Pharmacodynamics of Clofutriben: A Technical Guide for Researchers

An In-depth Examination of the Core Pharmacodynamic Properties, Mechanism of Action, and Clinical Efficacy of the Selective HSD-1 Inhibitor, Clofutriben (SPI-62).

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a novel, potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, its effects in preclinical and clinical studies, and the experimental methodologies used to elucidate its pharmacodynamic profile.

Introduction to this compound and its Target: HSD-1

This compound is an orally bioavailable small molecule designed to inhibit the HSD-1 enzyme.[1] HSD-1 is a critical intracellular enzyme responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[1] By blocking this conversion, this compound aims to reduce intracellular cortisol levels, thereby mitigating the pathological effects of cortisol excess in various disease states.[1] This targeted approach is being investigated for the treatment of conditions such as endogenous Cushing's syndrome, autonomous cortisol secretion (ACS), and as an adjunct therapy to minimize the adverse effects of glucocorticoid treatment in inflammatory diseases like polymyalgia rheumatica (PMR).[2][3][4]

Mechanism of Action

This compound selectively binds to and inhibits the activity of HSD-1.[1] This inhibition prevents the regeneration of cortisol from cortisone within target cells. The consequence is a reduction in the activation of glucocorticoid receptors (GRs) in tissues where HSD-1 is highly expressed.[1] This localized modulation of glucocorticoid activity is hypothesized to provide therapeutic benefits without causing systemic adrenal insufficiency, a significant risk associated with other cortisol-lowering therapies.[4]

dot

Caption: Mechanism of action of this compound in inhibiting the HSD-1 pathway.

Clinical Pharmacodynamics

This compound has been evaluated in several Phase 2 clinical trials, demonstrating its potential to modulate cortisol activity and impact clinical endpoints in various patient populations.

Endogenous Cushing's Syndrome (RESCUE Trial)

The RESCUE trial (NCT05307328) was a randomized, placebo-controlled, crossover Phase 2 study that enrolled 17 adults with ACTH-dependent Cushing's syndrome.[5] Patients received 6 mg of this compound or a placebo daily for 12 weeks.[5] The primary endpoint was the change in the urinary ratio of cortisol to cortisone metabolites, a biomarker of hepatocellular HSD-1 activity.[5]

Table 1: Key Pharmacodynamic and Clinical Endpoints from the RESCUE Trial [5]

| Parameter | This compound (n=variable) | Placebo (n=variable) |

| Primary Endpoint | ||

| Mean Urinary Cortisol/Cortisone Metabolite Ratio (Baseline) | 1.95 | 2.01 |

| Mean Urinary Cortisol/Cortisone Metabolite Ratio (Week 6) | 0.21 | 2.01 |

| Exploratory Endpoints (at Week 6) | ||

| Change in HbA1c (in patients with T2D) | -0.6% | -0.2% |

| Change in Systolic Blood Pressure (>120 mmHg) | -8 mmHg | -3 mmHg |

| Change in LDL Cholesterol (>100 mg/dl) | -25 mg/dl | +29 mg/dl |

| Change in Osteocalcin (<7.5 mg/l) | +6 mg/l | +0.1 mg/l |

| Normalization of Urinary Free Cortisol (>1.5x ULN) | 3 of 8 patients | 0 of 6 patients |

Interim results also indicated that over 60% of patients treated with this compound achieved normal levels of free cortisol in the urine, compared to none in the placebo group.[4] Importantly, morning blood cortisol levels were maintained at a safe level, suggesting a low risk of adrenal insufficiency.[4]

Polymyalgia Rheumatica (PMR)

A Phase 2 clinical trial (NCT05436652) investigated this compound as an adjunct to prednisolone in patients with PMR.[6] The study aimed to determine if co-administration of this compound could reduce the toxicities associated with glucocorticoid therapy while maintaining efficacy. The trial included 40 participants who received various doses of prednisolone (10 mg, 15 mg, or 20 mg) in combination with 6 mg of this compound for two weeks.[6]

Table 2: Qualitative Summary of Efficacy and Toxicity in the PMR Trial [2][3][6]

| Treatment Combination | Efficacy Compared to Prednisolone 10mg + Placebo | Glucocorticoid Toxicity Markers (Bone, Lipid, Insulin Resistance) |

| Prednisolone 10mg + this compound 6mg | Less Efficacious | Improved |

| Prednisolone 15mg + this compound 6mg | No PMR relapses observed | Less toxicity compared to prednisolone + placebo |

| Prednisolone 20mg + this compound 6mg | Similar Efficacy | Improved |

These findings suggest that a higher dose of prednisolone may be required to maintain efficacy when co-administered with this compound, but this combination may offer a superior safety profile.

Experimental Protocols

In Vitro HSD-1 Inhibition Assay

A common method to determine the in vitro potency of HSD-1 inhibitors like this compound involves a competitive homogeneous time-resolved fluorescence (HTRF) assay.

-

Enzyme Source: Recombinant human 11β-HSD1.

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Assay Principle: The assay measures the conversion of cortisone to cortisol. The reaction is stopped, and a cortisol-d2 acceptor and an anti-cortisol-cryptate donor are added. In the absence of cortisol produced by the enzyme, the donor and acceptor are in close proximity, leading to a high HTRF signal. The cortisol produced by HSD-1 competes with the cortisol-d2 for binding to the anti-cortisol-cryptate, leading to a decrease in the HTRF signal.

-

Procedure:

-

Incubate recombinant 11β-HSD1 with cortisone, NADPH, and varying concentrations of the test compound (e.g., this compound) in a 384-well plate at 37°C.

-

Stop the reaction by adding a solution containing a known concentration of a reference inhibitor (e.g., glycyrrhetinic acid) and the cortisol-XL665 acceptor.

-

Add the anti-cortisol cryptate donor and incubate for a specified period at room temperature.

-

Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

dot

Caption: Workflow for an in vitro HSD-1 inhibition assay.

Ex Vivo HSD-1 Activity Assay in Animal Tissues

This protocol is used to assess the target engagement of an HSD-1 inhibitor in specific tissues after in vivo administration.

-

Animal Model: Typically mice or rats.

-

Principle: Measures the conversion of radiolabeled cortisone to radiolabeled cortisol in tissue homogenates from animals treated with the inhibitor.

-

Procedure:

-

Administer the HSD-1 inhibitor (e.g., this compound) or vehicle to the animals.

-

At a specified time point after dosing, euthanize the animals and collect the tissues of interest (e.g., liver, adipose tissue).

-

Prepare tissue homogenates.

-

Incubate the tissue homogenates with radiolabeled ([3H]) cortisone for a defined period.

-

Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separate the radiolabeled cortisone and cortisol using high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled cortisone and cortisol using a scintillation counter.

-

Calculate the percent conversion of cortisone to cortisol and the percent inhibition of HSD-1 activity in the treated group compared to the vehicle group.

-

Conclusion

This compound is a selective HSD-1 inhibitor that has demonstrated target engagement and promising clinical activity in Phase 2 trials for Cushing's syndrome and polymyalgia rheumatica. Its mechanism of action, which involves the localized reduction of intracellular cortisol, offers a novel therapeutic approach with the potential for an improved safety profile compared to existing cortisol-modulating therapies. Further clinical development and the publication of full clinical trial results are anticipated to provide a more complete understanding of the pharmacodynamics and therapeutic potential of this compound.

References

- 1. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 2. Sparrow Pharma Shares Phase 2 Trial Data on this compound and Prednisolone for Polymyalgia Rheumatica at EULAR 2024 [synapse.patsnap.com]

- 3. Sparrow Pharmaceuticals Presents Data from Ongoing Phase 2 Trial of this compound (SPI-62) and Prednisolone as a Treatment for Polymyalgia Rheumatica at EULAR 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]

- 4. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. Sparrow Pharmaceuticals Presented New Data on this compound and Prednisolone for Polymyalgia Rheumatica Treatment at DGRh Kongress 2024 — Sparrow Pharmaceuticals [sparrowpharma.com]

Clofutriben's Effect on Adipose Tissue Cortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Clofutriben (formerly SPI-62), a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document elucidates the mechanism of action of this compound with a specific focus on its effects on cortisol metabolism within adipose tissue. It synthesizes available preclinical and clinical data, presenting quantitative findings in structured tables and detailing the experimental protocols used to generate this data. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential in metabolic and endocrine disorders.

Introduction

Excess glucocorticoid activity, particularly elevated intracellular cortisol levels, is strongly implicated in the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. While systemic cortisol levels may be within the normal range, localized tissue-specific amplification of glucocorticoid action can drive disease progression. Adipose tissue is a key site of this local cortisol regulation, primarily through the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

This compound is a novel, orally bioavailable small molecule developed by Sparrow Pharmaceuticals that selectively inhibits 11β-HSD1.[1] By blocking the conversion of inactive cortisone to active cortisol within adipocytes and other metabolic tissues, this compound offers a targeted approach to reducing the detrimental effects of excess intracellular glucocorticoids.[2][3] This guide explores the specific effects of this compound on adipose tissue cortisol metabolism, adipocyte function, and its broader implications for therapeutic intervention.

Mechanism of Action: Targeting Intracellular Cortisol Production

The primary mechanism of action of this compound is the potent and selective inhibition of 11β-HSD1.[2] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[4] In these tissues, 11β-HSD1 is responsible for the intracellular regeneration of cortisol from circulating inactive cortisone, thereby amplifying local glucocorticoid signaling.[4]

By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active cortisol in adipocytes. This, in turn, mitigates the downstream effects of excessive glucocorticoid receptor activation, which include altered gene expression related to adipogenesis, lipid metabolism, and insulin sensitivity.[2]

Signaling Pathway of Cortisol Regulation in Adipocytes

The following diagram illustrates the enzymatic conversion of cortisone to cortisol by 11β-HSD1 and the inhibitory action of this compound.

References

The Role of 11β-HSD1 in Disease and the Therapeutic Potential of Clofutriben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner. Dysregulation of 11β-HSD1 activity has been implicated in a range of pathologies, including metabolic syndrome, Cushing's syndrome, neurodegenerative diseases, and glaucoma. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy. Clofutriben (formerly SPI-62), a potent and selective 11β-HSD1 inhibitor, is currently in clinical development and has shown potential in treating conditions of cortisol excess. This technical guide provides an in-depth overview of the role of 11β-HSD1 in disease and the therapeutic rationale for its inhibition by this compound, supported by preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.

The Critical Role of 11β-HSD1 in Health and Disease

11β-HSD1 is a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reductase located within the endoplasmic reticulum.[1][2] Its primary function in vivo is to regenerate cortisol from cortisone, thus increasing intracellular glucocorticoid concentrations in key metabolic tissues such as the liver, adipose tissue, skeletal muscle, and the brain.[1][3][4] This tissue-specific regulation of glucocorticoid action is crucial for maintaining metabolic homeostasis, cognitive function, and inflammatory responses.[1]

Metabolic Syndrome and Type 2 Diabetes

Elevated 11β-HSD1 activity in adipose tissue and the liver is strongly associated with the pathogenesis of metabolic syndrome, characterized by visceral obesity, insulin resistance, dyslipidemia, and hypertension.[1][5][6] Overexpression of 11β-HSD1 in the adipose tissue of mice leads to a phenotype resembling metabolic syndrome.[6][7] Conversely, mice with a deficiency in the 11β-HSD1 gene are resistant to diet-induced obesity and show improved insulin sensitivity.[5][7] Pharmacological inhibition of 11β-HSD1 in animal models has been shown to improve glucose tolerance, reduce fasting glucose and insulin levels, and decrease body weight and fat mass.[7]

Cushing's Syndrome and Autonomous Cortisol Secretion

Cushing's syndrome is a disorder characterized by excessive cortisol levels, leading to significant morbidity.[8][9] While systemic cortisol levels are high, tissue-specific amplification by 11β-HSD1 exacerbates the clinical manifestations.[8] this compound is being investigated as a novel treatment for ACTH-dependent Cushing's syndrome and autonomous cortisol secretion (ACS), a more common condition of milder cortisol excess.[10][11][12] The therapeutic rationale is to reduce intracellular cortisol in tissues where its excess causes toxicity, such as the liver, adipose tissue, muscle, and brain.[10][11]

Neurodegenerative Diseases

11β-HSD1 is expressed in key areas of the brain, including the hippocampus and cerebral cortex, which are involved in learning and memory.[2][13] Chronic exposure to elevated glucocorticoids is linked to age-related cognitive decline and may play a role in the pathology of Alzheimer's disease.[13][14][15] Studies in animal models have shown that inhibition of 11β-HSD1 can improve cognitive function and may have disease-modifying effects by reducing β-amyloid plaque formation.[13][15] However, clinical trials with other 11β-HSD1 inhibitors in Alzheimer's disease have yielded mixed results.[14][16]

Glaucoma

Glucocorticoids are known to increase intraocular pressure (IOP), a major risk factor for glaucoma.[17] 11β-HSD1 is expressed in the ciliary epithelium of the human eye, where it is thought to regulate aqueous humor production by locally generating cortisol.[17][18][19] Inhibition of 11β-HSD1 has been shown to lower IOP in patients with ocular hypertension, suggesting its potential as a therapeutic target for glaucoma.[18][19][20] However, a clinical trial with an oral 11β-HSD1 inhibitor did not show a clinically meaningful effect on IOP.[21]

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of 11β-HSD1.[22][23][24] By blocking the conversion of cortisone to cortisol in target tissues, this compound aims to mitigate the detrimental effects of excess glucocorticoid activity.[22][23]

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of 11β-HSD1.[22] This prevents the regeneration of active cortisol from inactive cortisone within cells, thereby reducing the activation of glucocorticoid receptors (GRs).[22][23] This targeted approach is designed to reduce the adverse effects of cortisol in metabolic tissues without causing systemic adrenal insufficiency.[9][25]

Clinical Development

This compound is currently in Phase 2 clinical trials for several indications:

-

Endogenous Cushing's Syndrome: The RESCUE trial (NCT05307328) is a Phase 2 study evaluating the efficacy and safety of this compound in patients with ACTH-dependent Cushing's syndrome.[9][11] Interim results have shown that this compound can normalize urinary free cortisol levels in a majority of patients.[9][25]

-

Autonomous Cortisol Secretion (ACS): The DC-MACS study is a Phase 2 trial investigating this compound for the treatment of ACS.[10]

-

Polymyalgia Rheumatica (PMR): this compound is being studied in combination with prednisolone for the treatment of PMR, with the goal of reducing the side effects of glucocorticoid therapy.[11][26]

Quantitative Data Summary

The following tables summarize the available quantitative data on the role of 11β-HSD1 and the effects of its inhibition.

Table 1: 11β-HSD1 Activity in Disease States

| Disease State | Tissue | Change in 11β-HSD1 Activity/Expression | Reference |

| Obesity | Adipose Tissue | Increased | [6] |

| Type 2 Diabetes | Adipose Tissue | Increased | [3] |

| Metabolic Syndrome | Adipose Tissue, Liver | Increased | [6] |

| Aging | Hippocampus, Cortex | Increased | [13] |

Table 2: Preclinical Efficacy of 11β-HSD1 Inhibition

| Animal Model | Inhibitor | Key Findings | Reference |

| Diet-induced obese mice | Selective 11β-HSD1 inhibitor | Lowered body weight, insulin, fasting glucose, triglycerides, and cholesterol. | [7] |

| Mouse model of type 2 diabetes | Selective 11β-HSD1 inhibitor | Lowered fasting glucose, insulin, glucagon, triglycerides, and free fatty acids; improved glucose tolerance. | [7] |

| Mouse model of atherosclerosis | Selective 11β-HSD1 inhibitor | Slowed plaque progression; lowered serum cholesterol and triglycerides. | [7] |

| Tg2576 mouse model of Alzheimer's | UE2316 | Prevented cognitive decline. | [15] |

Table 3: Clinical Data for this compound (Interim Phase 2)

| Indication | Trial | Key Findings | Reference |

| Endogenous Cushing's Syndrome | RESCUE (NCT05307328) | Normalized urine free cortisol in >60% of patients without causing adrenal insufficiency. | [9][25] |

Experimental Protocols

11β-HSD1 Enzyme Activity Assay (In Vitro)

This protocol describes a common method for assessing 11β-HSD1 reductase activity in cell lysates or with recombinant enzyme.

Materials:

-

Recombinant human 11β-HSD1 enzyme or cell/tissue lysates

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Test compound (e.g., this compound)

-

Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 or cell/tissue lysate.

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding the substrate, cortisone.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., glycyrrhetinic acid).

-

Detect the amount of cortisol produced using an HTRF cortisol assay according to the manufacturer's instructions.

-

Calculate the percent inhibition of 11β-HSD1 activity for each concentration of the test compound and determine the IC50 value.

Adapted from methods described in[27].

In Vivo Assessment of 11β-HSD1 Activity

This protocol outlines a method for assessing systemic 11β-HSD1 activity in humans.

Materials:

-

24-hour urine collection containers

-

Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Collect a 24-hour urine sample from the subject.

-

Extract the urinary steroid metabolites.

-

Analyze the concentrations of tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE) using GC/MS or LC-MS/MS.

-

Calculate the ratio of (THF + 5α-THF) / THE. This ratio reflects the whole-body activity of 11β-HSD1. A decrease in this ratio following administration of an inhibitor indicates target engagement.

Based on principles described in[28].

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway

Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating an 11β-HSD1 Inhibitor

Caption: A typical drug discovery and development workflow for an 11β-HSD1 inhibitor.

Therapeutic Rationale for 11β-HSD1 Inhibition with this compound

Caption: The logical framework for the therapeutic application of this compound.

Conclusion

The enzyme 11β-HSD1 plays a pivotal role in regulating intracellular glucocorticoid levels, and its dysregulation is a key factor in the pathophysiology of numerous diseases. The targeted inhibition of 11β-HSD1 represents a highly promising therapeutic avenue. This compound, a potent and selective 11β-HSD1 inhibitor, has demonstrated a favorable mechanism of action and encouraging early clinical results in conditions of cortisol excess. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to establish its place in the clinical management of metabolic and endocrine disorders. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in this exciting field.

References

- 1. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 10. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]

- 11. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of this compound for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]

- 12. This compound by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]

- 13. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 lowers intraocular pressure in patients with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Oral administration of the 11β-hydroxysteroid-dehydrogenase type 1 inhibitor RO5093151 to patients with glaucoma: an adaptive, randomised, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. newdrugapprovals.org [newdrugapprovals.org]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]

- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 27. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Clofutriben: A Technical Guide for the Laboratory Study of Hypercortisolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Clofutriben (also known as SPI-62), a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for the study of hypercortisolism in a laboratory setting. Hypercortisolism, a condition characterized by excessive cortisol levels, is associated with a range of metabolic and cardiovascular morbidities. This compound offers a novel therapeutic approach by targeting the intracellular conversion of inactive cortisone to active cortisol, thereby reducing tissue-specific glucocorticoid excess. This document details the mechanism of action of this compound, provides key quantitative data, and outlines detailed experimental protocols for its in vitro and in vivo evaluation. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its application in hypercortisolism research.

Introduction to this compound and Hypercortisolism

Hypercortisolism, encompassing conditions like Cushing's syndrome and autonomous cortisol secretion, results from prolonged exposure to elevated levels of cortisol[1]. This can lead to a variety of clinical manifestations, including obesity, type 2 diabetes, hypertension, and osteoporosis. The primary source of cortisol is the adrenal gland, but the intracellular concentration of active cortisol in target tissues is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2]. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, amplifying glucocorticoid receptor activation within cells of key metabolic tissues such as the liver, adipose tissue, and brain[3][4][5].

This compound is a small molecule, orally bioavailable, and selective inhibitor of 11β-HSD1[3]. By blocking this enzyme, this compound reduces intracellular cortisol levels without affecting systemic cortisol production by the adrenal glands[2][4]. This targeted mechanism of action presents a promising strategy for mitigating the detrimental effects of hypercortisolism with a potentially lower risk of inducing adrenal insufficiency, a common concern with other cortisol-lowering therapies[4][6]. Preclinical and clinical studies have demonstrated the potential of this compound to normalize biomarkers of hypercortisolism and improve associated metabolic parameters[4][6][7].

Mechanism of Action of this compound

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a crucial component of the pre-receptor pathway that regulates glucocorticoid availability to the glucocorticoid receptor (GR). The signaling pathway is illustrated in the diagram below.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical and clinical information.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| Ki (HSD-1) | 5.3 nM | Human | [8] |

| IC50 (HSD-2) | > 3,000 nM | Human | [8] |

Table 2: Clinical Efficacy of this compound (Phase II RESCUE Trial)

| Parameter | Result | Patient Population | Reference |

| Normalization of Urine Free Cortisol (UFC) | >60% of patients | Endogenous Cushing's Syndrome | [4][6] |

| Adrenal Insufficiency | No evidence of adrenal insufficiency | Endogenous Cushing's Syndrome | [4][6] |

| Oral Dose | 12 weeks of oral tablets | Endogenous Cushing's Syndrome | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on hypercortisolism in a laboratory setting.

In Vitro HSD-1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (IC50) of this compound against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Cortisol standard

-

Detection system (e.g., LC-MS/MS or a cortisol-specific ELISA kit)

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and the serially diluted this compound or vehicle (DMSO).

-

Enzyme Addition: Add recombinant human 11β-HSD1 to each well to initiate the pre-incubation. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add cortisone to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile or a specific inhibitor like carbenoxolone).

-

Cortisol Quantification: Quantify the amount of cortisol produced in each well using a validated LC-MS/MS method or a cortisol ELISA kit.

-

Data Analysis: Plot the percentage of HSD-1 inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Dexamethasone-Induced Hypercortisolism Model in Mice

This protocol describes the induction of a hypercortisolemic state in mice using dexamethasone, followed by treatment with this compound to assess its efficacy in reducing corticosterone levels.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Dexamethasone

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Metabolic cages for urine collection

-

Corticosterone measurement kit (ELISA or LC-MS/MS)

Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week.

-

Induction of Hypercortisolism: Administer dexamethasone in the drinking water (e.g., 1 mg/L) for a specified period (e.g., 7-14 days) to suppress the hypothalamic-pituitary-adrenal (HPA) axis and induce a state of glucocorticoid excess.

-

Grouping and Treatment: Randomly divide the mice into treatment groups:

-

Vehicle control

-

Dexamethasone + Vehicle

-

Dexamethasone + this compound (at various doses, e.g., 1, 3, 10 mg/kg)

-

-

Drug Administration: Administer this compound or vehicle orally (e.g., by oral gavage or voluntary administration in a palatable jelly) once daily for the duration of the study (e.g., 7-14 days)[9][10][11].

-

Sample Collection:

-

Urine: House mice in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.

-

Blood: Collect blood samples via tail vein or terminal cardiac puncture for plasma corticosterone analysis.

-

-

Corticosterone Measurement: Measure urinary free corticosterone and plasma corticosterone levels using a validated method.

-

Data Analysis: Compare corticosterone levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

ACTH-Secreting Pituitary Tumor Xenograft Model

This protocol describes the establishment of a murine model of ACTH-dependent Cushing's disease using AtT-20 cells, which are mouse pituitary tumor cells that secrete ACTH.

Cell Line:

-

AtT-20 mouse pituitary tumor cells

Animals:

-

Immunocompromised mice (e.g., nude mice)

Materials:

-

AtT-20 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel

-

This compound

-

Vehicle for this compound

-

Calipers for tumor measurement

-

Corticosterone measurement kit

Procedure:

-

Cell Culture: Culture AtT-20 cells according to standard protocols.

-

Tumor Cell Implantation:

-

Harvest AtT-20 cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), randomly assign mice to treatment groups:

-

Vehicle control

-

This compound (at various doses)

-

-

Drug Administration: Administer this compound or vehicle orally once daily.

-

Monitoring:

-

Continue to monitor tumor growth.

-

Monitor for clinical signs of hypercortisolism (e.g., weight gain, skin thinning).

-

Collect 24-hour urine samples for corticosterone measurement.

-

-

Endpoint Analysis: At the end of the study, collect terminal blood samples and tumors for further analysis (e.g., plasma corticosterone, tumor histology).

-

Data Analysis: Compare tumor growth rates, corticosterone levels, and other relevant parameters between the treatment groups.

Conclusion

This compound represents a promising investigational agent for the treatment of hypercortisolism due to its targeted mechanism of action as a selective 11β-HSD1 inhibitor. The experimental protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in studying the preclinical and clinical effects of this compound. The in vitro and in vivo models described herein are valuable tools for elucidating the therapeutic potential of HSD-1 inhibition in mitigating the adverse consequences of glucocorticoid excess. Further research utilizing these methodologies will be instrumental in advancing our understanding of this compound's role in the management of hypercortisolism.

References

- 1. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]

- 2. Sparrow Pharmaceuticals Presents Novel Data on this compound (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]

- 5. A Novel Selective 11β-HSD1 Inhibitor, (E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607), Prevents BAC-Induced Dry Eye Syndrome [mdpi.com]

- 6. research.fsu.edu [research.fsu.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Healthy Young and Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. instechlabs.com [instechlabs.com]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

Methodological & Application

In Vitro Assays for Testing Clofutriben Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofutriben (also known as ASP3662) is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This intracellular enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, offering a promising therapeutic strategy for conditions associated with glucocorticoid excess, including Cushing's syndrome and metabolic diseases.

These application notes provide detailed protocols for in vitro assays to assess the efficacy of this compound. The described methods include a direct enzymatic inhibition assay, a cell-based assay to determine functional inhibition in a cellular context, and a downstream signaling assay to measure the impact on glucocorticoid receptor (GR) target gene expression.

Signaling Pathway of this compound Action